molecular formula C11H12N4O8 B11535619 butyl N-(2,4,6-trinitrophenyl)carbamate

butyl N-(2,4,6-trinitrophenyl)carbamate

Cat. No.: B11535619
M. Wt: 328.23 g/mol
InChI Key: YPDPZBRWMAALMC-UHFFFAOYSA-N
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Description

Butyl N-(2,4,6-trinitrophenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a butyl group attached to the nitrogen atom of a carbamate moiety, which is further connected to a 2,4,6-trinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl N-(2,4,6-trinitrophenyl)carbamate typically involves the reaction of butylamine with 2,4,6-trinitrophenyl chloroformate. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Butylamine+2,4,6-trinitrophenyl chloroformateButyl N-(2,4,6-trinitrophenyl)carbamate+HCl\text{Butylamine} + \text{2,4,6-trinitrophenyl chloroformate} \rightarrow \text{this compound} + \text{HCl} Butylamine+2,4,6-trinitrophenyl chloroformate→Butyl N-(2,4,6-trinitrophenyl)carbamate+HCl

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Butyl N-(2,4,6-trinitrophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of butyl N-(2,4,6-triaminophenyl)carbamate.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: Butyl N-(2,4,6-trinitrophenyl)carbamate is used as a reagent in organic synthesis, particularly in the preparation of other carbamate derivatives. It is also used in the study of reaction mechanisms and kinetics.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for understanding the behavior of carbamates in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and drug candidates. Its unique structure allows for the exploration of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of butyl N-(2,4,6-trinitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by forming a covalent bond with the active site, leading to the inactivation of the enzyme. The pathways involved in its mechanism of action include the formation of carbamate-enzyme complexes and subsequent inhibition of enzymatic activity.

Comparison with Similar Compounds

  • Ethyl N-(2,4,6-trinitrophenyl)carbamate
  • Methyl N-(2,4,6-trinitrophenyl)carbamate
  • tert-Butyl N-(2,4,6-trinitrophenyl)carbamate

Comparison: Butyl N-(2,4,6-trinitrophenyl)carbamate is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties compared to its ethyl, methyl, and tert-butyl analogs. The butyl group influences the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C11H12N4O8

Molecular Weight

328.23 g/mol

IUPAC Name

butyl N-(2,4,6-trinitrophenyl)carbamate

InChI

InChI=1S/C11H12N4O8/c1-2-3-4-23-11(16)12-10-8(14(19)20)5-7(13(17)18)6-9(10)15(21)22/h5-6H,2-4H2,1H3,(H,12,16)

InChI Key

YPDPZBRWMAALMC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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